Cas no 910228-13-6 ((2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate)

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate 化学的及び物理的性質
名前と識別子
-
- (2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate
- Palmitoleoyl 3-carbacyclic Phosphatidic Acid
- (2-Hydroxy-2-oxido-1,2-oxaphospholan-5-yl)methyl (9Z)-9-hexadecenoate (ACI)
- HY-134954
- (2-hydroxy-2-oxo-1,2
- PD020220
- IAGUMCXYAAGWJD-FPLPWBNLSA-N
- (2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate
- 9Z-hexadecenoic acid, (2-hydroxy-2-oxido-1,2-oxaphospholan-5-yl)methyl ester
- 910228-13-6
- E-oxaphospholan-5-yl)methyl (9Z)-hexadec-9-enoate
- CS-0167445
-
- インチ: 1S/C20H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h7-8,19H,2-6,9-18H2,1H3,(H,22,23)/b8-7-
- InChIKey: IAGUMCXYAAGWJD-FPLPWBNLSA-N
- ほほえんだ: C(C1CCP(O)(=O)O1)OC(=O)CCCCCCC/C=C\CCCCCC
計算された属性
- せいみつぶんしりょう: 388.23786127g/mol
- どういたいしつりょう: 388.23786127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 16
- 複雑さ: 450
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 72.8Ų
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P913041-1mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | 98% | 1mg |
¥2,470.50 | 2022-09-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73332-1mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | 98% | 1mg |
¥1636.00 | 2022-04-26 | |
1PlusChem | 1P00GTS7-10mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | ≥95% | 10mg |
$1224.00 | 2024-04-20 | |
A2B Chem LLC | AH84295-1mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | ≥95% | 1mg |
$128.00 | 2024-05-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73332-5mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | 98% | 5mg |
¥6640.00 | 2022-04-26 | |
A2B Chem LLC | AH84295-5mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | ≥95% | 5mg |
$534.00 | 2024-05-20 | |
1PlusChem | 1P00GTS7-1mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | ≥95% | 1mg |
$194.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73332-500ug |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | 98% | 500ug |
¥860.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73332-10mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | 98% | 10mg |
¥11190.00 | 2022-04-26 | |
A2B Chem LLC | AH84295-10mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | ≥95% | 10mg |
$934.00 | 2024-05-20 |
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate 関連文献
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoateに関する追加情報
Introduction to (2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate and Its Significance in Modern Chemical Biology
The compound with the CAS number 910228-13-6 is a fascinating molecule known as (2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate. This compound has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in pharmaceutical research and development. The molecular structure of this compound features a complex oxaphospholane ring system, which is a rare and highly functionalized heterocyclic framework. This feature makes it an attractive candidate for further investigation into its biological activities and synthetic utility.
In recent years, there has been a growing interest in oxaphospholane derivatives due to their diverse chemical reactivity and potential biological significance. Oxaphospholanes are known for their ability to act as versatile intermediates in organic synthesis, particularly in the formation of complex carbon-phosphorus bonds. These bonds are crucial in the development of novel pharmaceuticals and agrochemicals. The presence of a hexadec-9-enoyl group in the molecular structure of this compound suggests that it may exhibit unique physicochemical properties, such as solubility and metabolic stability, which are essential factors in drug design.
One of the most intriguing aspects of (2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate is its potential role as a building block for more complex molecules. The oxaphospholane ring can be modified in various ways to introduce different functional groups, making it a valuable scaffold for medicinal chemists. For instance, researchers have explored the use of oxaphospholane derivatives as ligands in metal-catalyzed reactions, which can lead to the synthesis of novel heterocyclic compounds with enhanced biological activity.
Recent studies have highlighted the importance of oxaphospholane derivatives in the development of enzyme inhibitors. These compounds have shown promise in targeting various enzymes involved in metabolic pathways relevant to human health. For example, research has demonstrated that certain oxaphospholane-based inhibitors can selectively inhibit enzymes such as kinases and phosphatases, which are implicated in diseases like cancer and inflammation. The structural flexibility of (2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate makes it an ideal candidate for designing such inhibitors with high specificity and low toxicity.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and ring-closing metathesis, have been employed to construct the complex oxaphospholane core. These methods not only enhance the efficiency of the synthesis but also allow for the introduction of various substituents at strategic positions within the molecule. This level of synthetic control is crucial for developing compounds with tailored biological properties.
In addition to its potential as a pharmaceutical intermediate, (2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate has shown promise in materials science applications. The unique combination of functional groups within its structure makes it a suitable candidate for designing polymers with enhanced mechanical strength and thermal stability. Such materials could find applications in industries ranging from aerospace to electronics, where high-performance polymers are essential.
The biological activity of this compound has been further explored through computational modeling studies. These studies have provided insights into how the molecule interacts with biological targets at the molecular level. By understanding these interactions, researchers can optimize the structure of (2-hydroxy-2-oxyo1,2λ5-oxaphospholan - 5 - ylmethyl hexadec - 9 - enoate) to improve its efficacy and reduce potential side effects. Computational methods such as molecular dynamics simulations and quantum mechanics calculations have been instrumental in predicting the behavior of this compound within biological systems.
Future research directions for this compound include its exploration as a lead compound for drug discovery programs. By synthesizing analogs with modified functional groups, researchers can identify new derivatives with enhanced biological activity. Additionally, studying the metabolic pathways involving this compound could provide valuable insights into its potential therapeutic applications. Understanding how the body processes this molecule could help in designing drugs that are more effective and have fewer side effects.
The development of innovative synthetic methodologies for constructing complex heterocyclic compounds like (2-hydroxy - 2 - oxo - 1 , 2 λ 5 - oxaphospholan - 5 - ylmethyl hexadec - 9 - enoate) is another area of active research. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable synthetic routes. These developments not only improve the accessibility of such compounds but also align with global efforts to reduce environmental impact.
In conclusion, (2-hydroxy - 2 - oxo - 1 , 2 λ 5 - oxaphospholan - 5 - ylmethyl hexadec - 9 - enoate
910228-13-6 ((2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate) 関連製品
- 2098031-90-2(3-(3-Azidoazetidine-1-carbonyl)benzonitrile)
- 130683-46-4(2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic Acid)
- 17220-38-1(1,2,5-oxadiazole-3,4-diamine)
- 302552-13-2(3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid)
- 2411329-84-3(tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate)
- 2171239-81-7((2R)-2-{4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid)
- 19009-68-8(2-(4-Methoxyphenyl)cyclopropanamine)
- 32752-37-7(1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane)
- 1286719-09-2(N-4-(furan-2-yl)-1,3-thiazol-2-yl-1-6-(1H-imidazol-1-yl)pyridazin-3-ylpiperidine-3-carboxamide)
- 1823261-96-6(4-Amino-3-{pyrazolo[1,5-a]pyridin-3-yl}butanoic acid)



